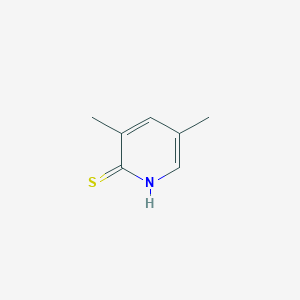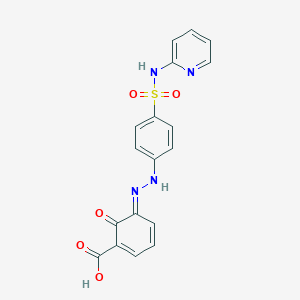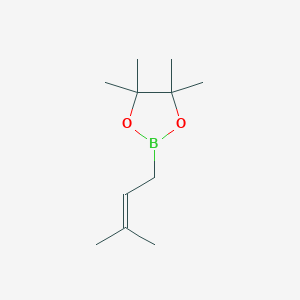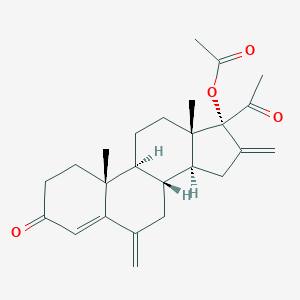![molecular formula C14H27NO3Si B129356 [(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane CAS No. 153172-33-9](/img/structure/B129356.png)
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF 546: is a synthetic organic compound known for its role as a selective agonist of the P2Y11 receptor. The chemical name of NF 546 is 4,4’- (Carbonyl bis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)carbonylimino))- bis (1,3-xylene-alpha,alpha’-diphosphonic acid tetrasodium salt). This compound has a molecular weight of 1180.74 and is primarily used in scientific research to study the P2Y11 receptor and its associated pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NF 546 involves multiple steps, including the formation of the core structure and the addition of various functional groups. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of NF 546 is carried out in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining strict quality control standards. The production process includes purification steps such as crystallization and chromatography to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: NF 546 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NF 546 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .
Wissenschaftliche Forschungsanwendungen
NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of the P2Y11 receptor.
Biology: Employed in research to understand the role of the P2Y11 receptor in various biological processes, including cell signaling and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the P2Y11 receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2Y11 receptor
Wirkmechanismus
NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .
Vergleich Mit ähnlichen Verbindungen
NF 546 is unique in its high selectivity for the P2Y11 receptor compared to other similar compounds. Some similar compounds include:
NF 340: Another P2Y11 receptor agonist with different selectivity and potency profiles.
ATPgammaS: A non-selective agonist that can activate multiple P2Y receptors.
ADP: A natural ligand for P2Y receptors with broader activity
NF 546 stands out due to its specific selectivity for the P2Y11 receptor, making it a valuable tool in research focused on this particular receptor .
Eigenschaften
CAS-Nummer |
153172-33-9 |
|---|---|
Molekularformel |
C14H27NO3Si |
Molekulargewicht |
285.45 g/mol |
IUPAC-Name |
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
CJMAHNQXMYIPQQ-GRYCIOLGSA-N |
Isomerische SMILES |
CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)










